

Azelaprag and its interaction with the APJ receptor

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Azelaprag and the APJ Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaprag (formerly AMG 986, BGE-105) is an orally administered small molecule that functions as a potent agonist for the apelin receptor (APJ).[1][2] The APJ receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[3][4] Apelin is recognized as an exercise-induced signaling molecule, or "exerkine," and its activation of the APJ receptor is believed to mediate many of the metabolic benefits associated with physical activity.[1][5][6][7]

Azelaprag was developed to mimic the effects of apelin, with therapeutic potential in conditions such as muscle atrophy and metabolic diseases.[8][9] In preclinical mouse models of obesity, **azelaprag** demonstrated the ability to enhance weight loss achieved with incretin drugs while improving body composition and muscle function.[1][5] A Phase 1b clinical trial in healthy older volunteers on bed rest showed that **azelaprag** could improve muscle metabolism and reduce muscle atrophy.[1][5][6] However, the recent discontinuation of the Phase 2 STRIDES clinical trial for obesity, due to observations of liver transaminitis in some participants, has introduced a significant challenge to its development path.[10][11][12] This guide provides an in-depth



technical overview of **azelaprag**'s interaction with the APJ receptor, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of **azelaprag** with the human APJ receptor has been characterized through various biophysical and cell-based functional assays. The following tables summarize the key quantitative parameters defining its binding affinity and functional potency.

Table 1: **Azelaprag**-APJ Receptor Binding Affinity

Parameter	Value	Assay Method	Cell Line	Reference
Kd	51.4 nM	Dianthus Spectral Shift Assay	Not specified	[3]
Ki	0.074 nM	Not specified	Human APJ	[13]

Table 2: Azelaprag Functional Potency at the APJ Receptor

Parameter	Value	Assay Method	Cell Line	Reference
EC50	0.32 nM	Not specified	Not specified	[4][14]
pEC50 (cAMP inhibition)	9.64	Forskolin- stimulated cAMP production	Not specified	[13]
pEC50 (Gα activation)	9.54	Not specified	Not specified	[13]
logEC50 (β- arrestin recruitment)	-9.61 ± 0.13	PathHunter β- arrestin Assay	Not specified	[15]

APJ Receptor Signaling Pathways

Foundational & Exploratory

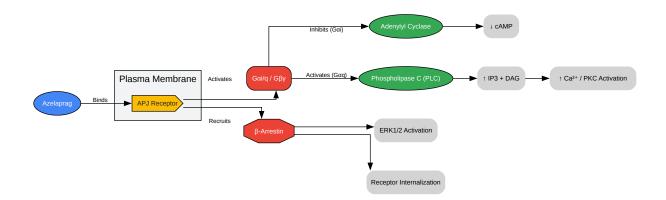




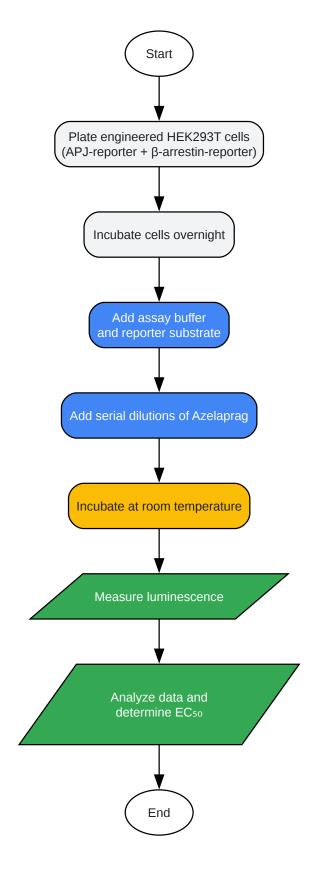
The APJ receptor is a class A GPCR that primarily couples to the inhibitory G protein, $G\alpha$ i, and to a lesser extent, $G\alpha$ q.[16] Upon agonist binding, such as by **azelaprag** or the endogenous ligand apelin, the receptor undergoes a conformational change that initiates downstream signaling cascades. **Azelaprag** has been characterized as a potent agonist for both G-protein and β -arrestin signaling pathways.[15]

- Gαi-Mediated Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[17] This is a canonical pathway for APJ receptor signaling.
- Gαq-Mediated Pathway: The APJ receptor can also couple to Gαq, which activates
 phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate
 (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular
 calcium mobilization and protein kinase C (PKC) activation.[16][17]
- β-Arrestin Recruitment: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestins.[18][19] This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[16][20]









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